

# **Application Notes and Protocols for AWT020 in Combination Cancer Therapies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AWT020 is an innovative bifunctional fusion protein engineered for cancer immunotherapy.[1] [2][3] It comprises a humanized anti-PD-1 nanobody linked to an engineered interleukin-2 mutein (IL-2c).[2][3] This design allows for the targeted delivery of IL-2 to the tumor microenvironment by binding to Programmed Cell Death Protein 1 (PD-1) on tumor-infiltrating lymphocytes (TILs).[1][2] The IL-2c component is modified to have no binding to the alpha subunit (CD25) of the IL-2 receptor, which is constitutively expressed on regulatory T cells (Tregs), and an attenuated affinity for the beta and gamma subunits (IL-2Rβγ).[2][3] This strategy aims to preferentially activate and expand tumor-specific effector T cells, particularly CD8+ T cells, while minimizing the systemic toxicities associated with high-dose IL-2 therapy and avoiding the expansion of immunosuppressive Tregs.[2][3][4]

Preclinical studies have demonstrated that the mouse surrogate of AWT020 (mAWT020) exhibits superior anti-tumor efficacy compared to anti-PD-1 antibody, IL-2, or their combination in both sensitive and resistant tumor models.[2][5][6] AWT020 is currently being evaluated in a Phase 1 clinical trial (NCT06092580) for the treatment of advanced or metastatic cancers.[2][5] [7] Initial findings from this first-in-human study suggest a manageable safety profile and clinical activity in patients with cancers that are resistant to prior anti-PD-1 therapies.[5][6]

These application notes provide an overview of AWT020's mechanism of action, a summary of key preclinical and clinical data, and detailed protocols for in vitro and in vivo studies to



evaluate its therapeutic potential in combination with other cancer therapies.

### **Mechanism of Action**

AWT020's dual mechanism of action involves:

- PD-1 Blockade: The anti-PD-1 nanobody component of AWT020 binds to PD-1 on T cells, blocking its interaction with PD-L1 and PD-L2 on tumor cells. This action releases the "brake" on the T cell-mediated anti-tumor immune response.[1][2]
- Targeted IL-2 Signaling: The IL-2c moiety, upon delivery to the tumor microenvironment, selectively stimulates PD-1 expressing T cells. This targeted IL-2 signaling promotes the proliferation and effector function of these anti-tumor T cells, leading to a more robust and durable immune response.[1][2] The engineered nature of IL-2c is designed to avoid systemic activation of the immune system and the expansion of Tregs, thereby improving the safety profile.[2][3]

## **Signaling Pathway of AWT020**





Click to download full resolution via product page

Caption: AWT020 binds to PD-1 on TILs, blocking the PD-1/PD-L1 axis and activating IL-2R $\beta\gamma$  signaling.

# Quantitative Data Summary Preclinical Efficacy of mAWT020 in Syngeneic Mouse Models



| Tumor<br>Model                                    | Treatment<br>Group | Dose<br>(mg/kg) | Dosing<br>Schedule | Outcome                                                                                          | Citation |
|---------------------------------------------------|--------------------|-----------------|--------------------|--------------------------------------------------------------------------------------------------|----------|
| MC38 (Colon<br>Carcinoma)                         | mAWT020            | 1               | Twice-weekly       | Significant reduction in tumor size compared to $\alpha$ mPD-1, HSA-IL-2c, or their combination. | [2]      |
| MC38 (Colon<br>Carcinoma)                         | mAWT020            | 0.3             | Single dose        | 100%<br>Complete<br>Response<br>(CR).                                                            |          |
| CT26 (Colon<br>Carcinoma)                         | mAWT020            | 1               | Twice-weekly       | Superior tumor growth suppression compared to $\alpha$ mPD1.                                     | [2]      |
| CT26 (Colon<br>Carcinoma)                         | mAWT020            | N/A             | N/A                | 70%<br>Complete<br>Response<br>(CR).                                                             |          |
| B16F10<br>(Melanoma -<br>PD-1<br>resistant)       | mAWT020            | N/A             | N/A                | >90% Tumor<br>Growth<br>Inhibition<br>(TGI).                                                     | _        |
| EMT6 (Breast<br>Carcinoma -<br>PD-1<br>resistant) | mAWT020            | N/A             | N/A                | >90% Tumor<br>Growth<br>Inhibition<br>(TGI).                                                     |          |



## Phase 1 Clinical Trial (AWT020-001) - Preliminary

Results

| Parameter                     | Value                                                                                                    | Citation |
|-------------------------------|----------------------------------------------------------------------------------------------------------|----------|
| Number of Patients            | 16 (as of Jan 8, 2025)                                                                                   | [5][6]   |
| Dose Escalation Cohorts       | 0.3, 0.6, and 1 mg/kg                                                                                    | [5][6]   |
| Prior Anti-PD-(L)1 Therapy    | 6 patients                                                                                               | [5][6]   |
| Most Common TRAEs (Grade 1-2) | Rash, arthralgia,<br>hypothyroidism, nausea,<br>fatigue                                                  | [5][6]   |
| Objective Responses           | 1 in thymic carcinoma (primary resistance to anti-PD-1), 1 in thymoma (acquired resistance to anti-PD-1) | [5][6]   |
| Disease Stabilization         | 6 patients (3 with tumor reduction of 5%, 19%, and 24%)                                                  | [5][6]   |

# Experimental Protocols In Vitro Assay: Phospho-STAT5 (pSTAT5) Flow Cytometry

This protocol is for assessing the activation of the IL-2 signaling pathway by AWT020 in PD-1 expressing cells.

### Materials:

- PD-1 positive T cell line (e.g., Hut78) or activated primary T cells
- AWT020 and control articles (e.g., isotype control, IL-2)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)



- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., BD Cytofix™)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated antibodies: anti-pSTAT5 (pY694), anti-PD-1, anti-CD8, anti-CD4
- · Flow cytometer

#### Protocol:

- Cell Preparation: Culture PD-1 positive cells to a sufficient density. For primary T cells, activate with anti-CD3/CD28 for 48-72 hours to induce PD-1 expression.
- Starvation (Optional but Recommended): To reduce baseline pSTAT5 levels, wash cells and culture in cytokine-free medium for 2-4 hours.
- Stimulation:
  - Plate cells at a density of 1-2 x 10<sup>5</sup> cells per well in a 96-well plate.
  - Add serial dilutions of AWT020 or control articles to the wells.
  - Incubate for 15-30 minutes at 37°C.
- Fixation:
  - Add an equal volume of pre-warmed Fixation Buffer to each well.
  - Incubate for 10-15 minutes at 37°C.
  - · Wash cells with PBS.
- Permeabilization:
  - Resuspend cells in ice-cold Permeabilization Buffer.
  - Incubate on ice for 30 minutes.



- Wash cells twice with PBS containing 2% FBS.
- Staining:
  - Resuspend cells in a master mix of fluorochrome-conjugated antibodies.
  - Incubate for 30-60 minutes at room temperature in the dark.
  - Wash cells with PBS containing 2% FBS.
- Flow Cytometry Analysis:
  - Resuspend cells in PBS.
  - · Acquire events on a flow cytometer.
  - Gate on the cell population of interest (e.g., CD8+PD-1+ T cells) and quantify the median fluorescence intensity (MFI) of pSTAT5.

### In Vitro Workflow: pSTAT5 Assay



Click to download full resolution via product page

Caption: Workflow for in vitro pSTAT5 analysis of AWT020 activity.

# In Vivo Assay: Anti-Tumor Efficacy in Syngeneic Mouse Models

This protocol provides a general framework for evaluating the anti-tumor activity of mAWT020 in combination with other therapies.

Materials:



- Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors, BALB/c for CT26 tumors)
- Tumor cell line (e.g., MC38, CT26)
- mAWT020 and other therapeutic agents
- Vehicle control
- Calipers for tumor measurement
- Sterile surgical instruments for tumor implantation
- Materials for tissue processing and immune cell analysis (e.g., flow cytometry antibodies, tissue dissociation enzymes)

#### Protocol:

- Tumor Cell Culture: Culture tumor cells in appropriate medium and harvest during the exponential growth phase.
- Tumor Implantation:
  - Subcutaneously inject a defined number of tumor cells (e.g., 0.5-1 x 10<sup>6</sup>) into the flank of the mice.
  - Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- · Animal Randomization and Treatment:
  - Randomize mice into treatment groups.
  - Administer mAWT020 and/or other therapies via the appropriate route (e.g., intraperitoneal, intravenous) and schedule.
- Tumor Growth Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: (Length x Width²) / 2.



- Monitor animal body weight and overall health.
- Endpoint Analysis:
  - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
  - Excise tumors and spleens for immunological analysis.
  - Prepare single-cell suspensions from tumors and spleens.
  - Perform flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, Tregs, NK cells) and their activation status.

### **In Vivo Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of mAWT020 anti-tumor efficacy.



# **Potential Combination Therapies**

The mechanism of action of AWT020 suggests its potential for synergistic effects when combined with other cancer therapies. Researchers are encouraged to explore combinations with:

- Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death,
   releasing tumor antigens and enhancing T cell priming.
- Radiotherapy: Radiation can increase antigen presentation and promote the influx of T cells into the tumor microenvironment.
- Other Immunotherapies:
  - Adoptive Cell Therapy (e.g., CAR-T, TIL): AWT020 could potentially enhance the persistence and function of adoptively transferred T cells.
  - Cancer Vaccines: AWT020 may augment the T cell response generated by cancer vaccines.
  - Other Checkpoint Inhibitors (e.g., anti-CTLA-4): Dual checkpoint blockade could lead to a broader and more potent anti-tumor immune response.

### Conclusion

AWT020 is a promising next-generation immunotherapy with a unique mechanism of action designed to maximize anti-tumor efficacy while minimizing systemic toxicity. The provided protocols and data serve as a guide for researchers to further investigate the potential of AWT020, both as a monotherapy and in combination with other cancer treatments. The ongoing clinical development of AWT020 will provide further insights into its therapeutic utility in a range of malignancies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Item Table 1\_AWT020: a novel fusion protein harnessing PD-1 blockade and selective
   IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity.docx Frontiers
   Figshare [frontiersin.figshare.com]
- 5. marinbio.com [marinbio.com]
- 6. criver.com [criver.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- To cite this document: BenchChem. [Application Notes and Protocols for AWT020 in Combination Cancer Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560597#awt020-in-combination-with-other-cancer-therapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com